molecular formula C13H16N2O3 B2684593 Tert-butyl 3-(4-ethynyl-1,3-oxazol-5-yl)azetidine-1-carboxylate CAS No. 2413897-91-1

Tert-butyl 3-(4-ethynyl-1,3-oxazol-5-yl)azetidine-1-carboxylate

Cat. No. B2684593
CAS RN: 2413897-91-1
M. Wt: 248.282
InChI Key: XDUIHRCQANQIKZ-UHFFFAOYSA-N
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Description

Tert-butyl 3-(4-ethynyl-1,3-oxazol-5-yl)azetidine-1-carboxylate is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is synthesized using specific methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments have been studied extensively. In

Scientific Research Applications

Silylmethyl-substituted Azetidine as Masked Dipoles

Silylmethyl-substituted aziridine and azetidine have been used efficiently with nitriles and carbonyl substrates to generate imidazoline, oxazolidine, and tetrahydropyrimidine products. These compounds, including tert-butyldiphenylsilylmethyl functions, showcase a control over the regioselectivity of aziridine and azetidine cleavage and the stereochemistry of the substituents in the derived products (Yadav & Sriramurthy, 2005).

Acid-catalyzed Rearrangement of Azidoformates

Tert-butyl azidoformate and its reactions have led to the synthesis of mixtures of regioisomeric triazolines, which were transformed into corresponding aziridines. These were then rearranged into protected amines under acidic conditions, demonstrating a pathway towards the synthesis of complex sugar derivatives (Nativi, Reymond, & Vogel, 1989).

Synthesis of Triazolyl-Substituted Piperidines

The synthesis of tert-butyl trans-4-ethynyl-3-hydroxypiperidine-1-carboxylate introduces a new scaffold for the preparation of substituted piperidines. This showcases the versatility of using tert-butyl 3-(4-ethynyl-1,3-oxazol-5-yl)azetidine-1-carboxylate derivatives for generating novel organic molecules through 1,3-dipolar cycloaddition reactions with organic azides (Harmsen et al., 2011).

Dipeptide 4-nitroanilides Synthesis

The synthesis of tert-butyloxycarbonyl amino acid 4-nitroanilides, involving various non-proteinogenic amino acids, demonstrates the chemical diversity accessible through this compound derivatives. This research highlights the compound's potential in peptide synthesis and the production of novel bioactive molecules (Schutkowski, Mrestani-Klaus, & Neubert, 2009).

Protected 3-Haloazetidines Synthesis

Protected 3-haloazetidines, prepared from commercially available starting materials, serve as versatile building blocks in medicinal chemistry. This includes the synthesis of azetidine-3-carboxylic acid derivatives, highlighting the utility of this compound in the preparation of pharmacologically relevant compounds (Ji, Wojtas, & Lopchuk, 2018).

properties

IUPAC Name

tert-butyl 3-(4-ethynyl-1,3-oxazol-5-yl)azetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3/c1-5-10-11(17-8-14-10)9-6-15(7-9)12(16)18-13(2,3)4/h1,8-9H,6-7H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDUIHRCQANQIKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)C2=C(N=CO2)C#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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